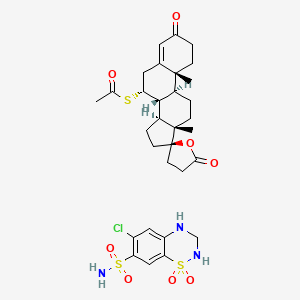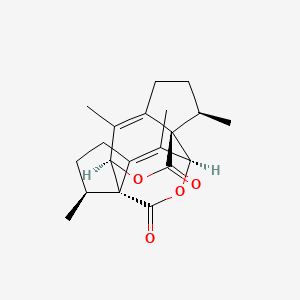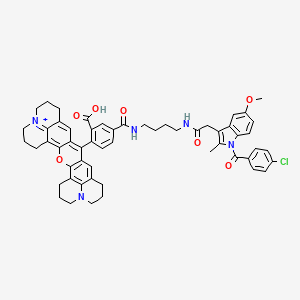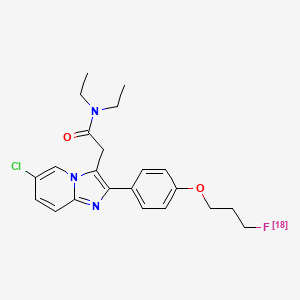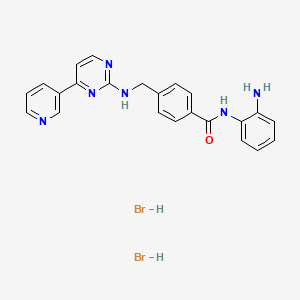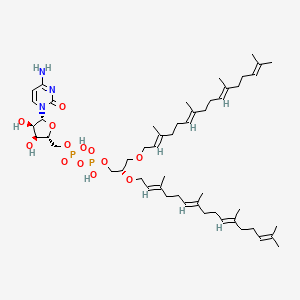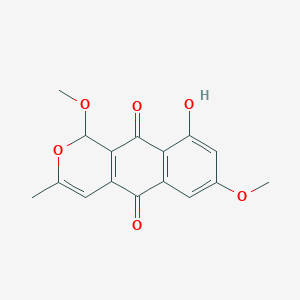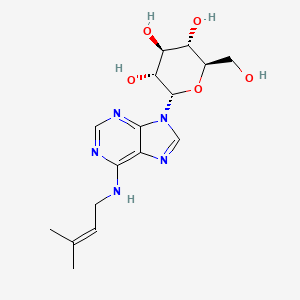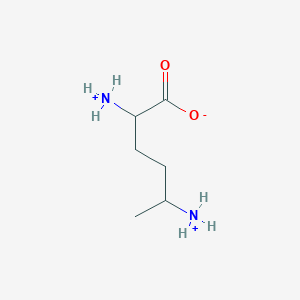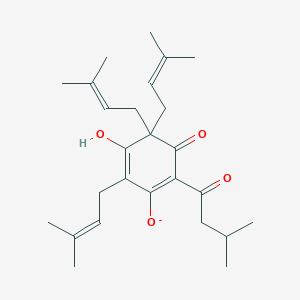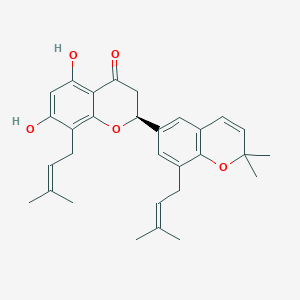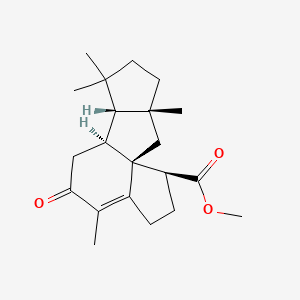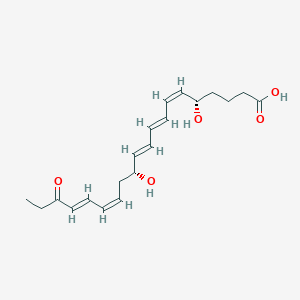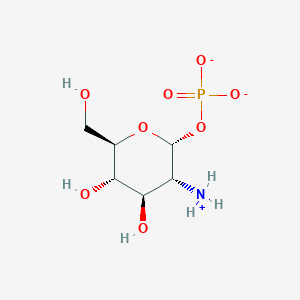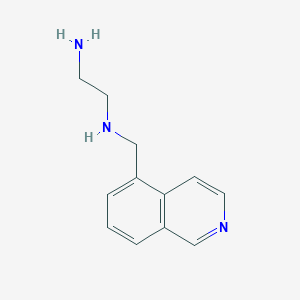
N'-(5-isoquinolinylmethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-isoquinolinylmethyl)ethane-1,2-diamine is a member of isoquinolines.
Applications De Recherche Scientifique
Antiplasmodial and Antimalarial Activity
Research has explored the antiplasmodial and antimalarial properties of compounds related to N'-(5-isoquinolinylmethyl)ethane-1,2-diamine. For instance, studies on the synthesis and antiplasmodial activity of new ferrocene–chloroquine analogues, including N-(7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine, have shown potential in vitro efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2003). Similarly, ruthenocene–chloroquine analogues with structures like N-(7-chloroquinolin-4-yl)-N′-(2-dimethylaminomethylruthenocen-1-ylmethyl)ethane-1,2-diamine have demonstrated high efficacy against Plasmodium falciparum (Beagley et al., 2002).
Synthesis and Structural Analysis
The synthesis and characterization of various compounds incorporating the ethane-1,2-diamine moiety, like 3,3′-[azanediylbis(ethane-2,1-diyl)]bis(2-methylquinazolin-4(3H)-ones), have been reported. These studies contribute to the understanding of the structural and chemical properties of these compounds (Harutyunyan et al., 2019).
Corrosion Inhibition
Research on cadmium(II) Schiff base complexes, involving ligands like N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine, has indicated potential applications in corrosion inhibition on mild steel. This link between coordination inorganic chemistry and materials engineering showcases a practical application of these compounds (Das et al., 2017).
Cytotoxicity Evaluation for Cancer Therapy
Studies evaluating the cytotoxic effects of 4-aminoquinoline derivatives, such as N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, on human breast tumor cell lines have been conducted. These investigations are critical for developing new classes of anticancer agents (Zhang et al., 2007).
Fluorescent Chemosensor Development
Research on compounds like 1,2-(2′-oxoquinoline-3′-yl-methylideneimino)ethane, which show selectivity toward Zn(II) ion, highlights the potential of such molecules in developing fluorescent chemosensors for metal ions (Liu et al., 2010).
Propriétés
Nom du produit |
N'-(5-isoquinolinylmethyl)ethane-1,2-diamine |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N'-(isoquinolin-5-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H15N3/c13-5-7-15-9-11-3-1-2-10-8-14-6-4-12(10)11/h1-4,6,8,15H,5,7,9,13H2 |
Clé InChI |
YVVIHNCTCNPFJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)CNCCN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



